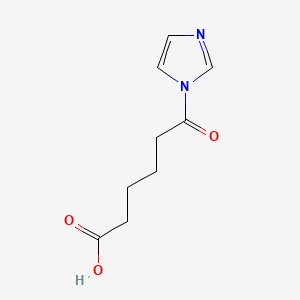

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the hexanoic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of molecular oxygen to oxidize ketones and amidines in situ, followed by cyclization under basic conditions, can produce imidazole derivatives in good yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is a chemical compound with an imidazole ring and a hexanoic acid backbone, represented by the molecular formula C9H12N2O3 and a molecular weight of approximately 196.20 g/mol . It has a six-carbon chain featuring a keto group at the sixth position and an imidazole group attached to the same carbon.

Pharmaceutical Development

- This compound is a candidate for drug development because its structure suggests potential interactions with biological targets. Preliminary studies suggest it may have use as an antimicrobial or antiviral.

- Ingavirin MDPI published a study on Ingavirin (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) that showed it has a protective effect against the influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animals . The study monitored mortality, weight loss, the virus's infectious titer in tissues, and tissue morphology in the experimental animal groups. The protective action of Ingavirin reduced the infectious titer of the virus in the lung tissue, prolonged the life of the infected animals, normalized weight dynamics throughout the disease, lowered mortality in treated animals compared to a placebo control, and normalized tissue structure. In the case of influenza virus infection, Ingavirin's protective activity was similar to that of Tamiflu .

Anti-viral Properties

- Adenovirus Ingavirin was tested against adenovirus, and the results of virus titration showed that Ingavirin led to a moderate but statistically significant reduction of virus titer in the liver and lungs of animals . Histological investigation of the liver of infected animals revealed smaller foci of inflammation and more intact-looking hepatocytes in animals treated with Ingavirin, suggesting that Ingavirin decreased the mean size of foci of virus-induced inflammation and strongly reduced the number of infected cells .

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-Imidazol-4-yl)acetic acid | Imidazole ring with acetic acid backbone | Known for anti-inflammatory properties |

| 5-(1H-Imidazol-2-yl)pentanoic acid | Imidazole ring attached to pentanoic acid | Exhibits neuroprotective effects |

| 4-(1H-Imidazol-5-yl)butanoic acid | Imidazole ring linked to butanoic acid | Potential use in cancer therapy |

Wirkmechanismus

The mechanism of action of 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives such as:

- 1H-Imidazol-1-ylacetic acid

- 6-(1H-Imidazol-1-yl)nicotinic acid

- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .

Uniqueness

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is unique due to its specific structure, which combines the imidazole ring with a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is a compound characterized by an imidazole ring attached to a hexanoic acid backbone, with a molecular formula of C9H12N2O3 and a molecular weight of approximately 182.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and drug development. The unique structural properties of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The structure of this compound features:

- A six-carbon chain (hexanoic acid)

- A keto group at the sixth position

- An imidazole group attached to the same carbon

This configuration contributes to its biological activity and interaction potential with biomolecules.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities, including:

- Antiviral Properties : The compound has been studied for its protective effects against respiratory viral infections, similar to those observed with compounds like Ingavirin, which is structurally related but features a different side chain. Ingavirin has demonstrated efficacy against influenza A and other viruses, suggesting potential parallels in antiviral activity for this compound .

- Antiproliferative Effects : There is evidence that derivatives of similar structures exhibit antiproliferative activity against various tumor cell lines, indicating that this compound could also possess similar properties .

Interaction Studies

Research focusing on the binding affinity of this compound to biological targets is crucial for understanding its therapeutic potential. The compound's interactions with enzymes and receptors can influence its effectiveness as a drug candidate.

Comparison Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-Imidazol-4-yl)acetic acid | Imidazole ring with acetic acid backbone | Known for anti-inflammatory properties |

| 5-(1H-Imidazol-2-yl)pentanoic acid | Imidazole ring attached to pentanoic acid | Exhibits neuroprotective effects |

| 4-(1H-Imidazol-5-yl)butanoic acid | Imidazole ring linked to butanoic acid | Potential use in cancer therapy |

Case Studies and Research Findings

Several studies have explored the biological activities associated with imidazole-containing compounds. For instance, one study highlighted the protective effects of Ingavirin against influenza A virus infections in animal models, where treated animals showed reduced viral titers and improved survival rates compared to controls . This suggests that compounds with similar structural motifs may also exhibit protective effects against viral pathogens.

Moreover, research into hydroxamic acid derivatives has revealed their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in gene expression regulation. The structural similarities between these derivatives and this compound warrant further investigation into its potential HDAC-inhibitory activity .

Eigenschaften

CAS-Nummer |

60718-46-9 |

|---|---|

Molekularformel |

C9H12N2O3 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

6-imidazol-1-yl-6-oxohexanoic acid |

InChI |

InChI=1S/C9H12N2O3/c12-8(11-6-5-10-7-11)3-1-2-4-9(13)14/h5-7H,1-4H2,(H,13,14) |

InChI-Schlüssel |

FEDLMADKMHOMPF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=N1)C(=O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.